molecular formula C12H17Cl2F3N2 B2679492 1-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1286275-19-1

1-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2679492
CAS No.: 1286275-19-1
M. Wt: 317.18
InChI Key: HKUAOOFWVXQFJQ-UHFFFAOYSA-N
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Description

1-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H17Cl2F3N2 . It has a molecular weight of 317.18.


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17F3N2/c14-13(15,16)11-3-1-10(2-4-11)9-18-7-5-12(17)6-8-18 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.

Scientific Research Applications

Conformational Analysis and Crystal Structure

Research on similar fluorinated compounds, such as in the study by Ribet et al. (2005), provides insights into the conformational analysis and crystal structure of complex fluorinated molecules. These studies highlight the importance of understanding molecular geometry, electronic distribution, and intermolecular interactions in designing compounds with desired chemical and physical properties. The detailed analysis of conformation and crystal structure can inform the development of new materials and drugs by elucidating the fundamental properties that govern their behavior (Ribet et al., 2005).

Reactivity and Derivative Formation

The reactivity of amine and halogenated compounds, as discussed by Heaton and Hunt (1978), offers insights into the chemical behavior of "1-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride." Understanding the relationship between amine structure and product nature in reactions can guide the synthesis of novel compounds and their application in various fields, including pharmaceuticals and materials science (Heaton & Hunt, 1978).

Application in Glycosidic Linkage Formation

The study by Crich and Smith (2001) on the use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride for activating thioglycosides underlines the potential of fluorinated piperidine compounds in facilitating complex organic transformations. This method enables the formation of glycosidic linkages, a key step in the synthesis of carbohydrates and glycoconjugates with applications in drug development and biochemistry (Crich & Smith, 2001).

Environmental and Analytical Applications

Investigations into the analysis of aliphatic amines in environmental samples, as described by Sacher, Lenz, and Brauch (1997), demonstrate the utility of compounds with piperidine structures in environmental chemistry. Such studies are crucial for understanding the distribution and impact of nitrogen-containing compounds in water sources, contributing to environmental monitoring and protection efforts (Sacher, Lenz, & Brauch, 1997).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, rinse cautiously with water. If swallowed, rinse mouth and seek medical attention .

Properties

IUPAC Name

1-[(2,4,6-trifluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2.2ClH/c13-8-5-11(14)10(12(15)6-8)7-17-3-1-9(16)2-4-17;;/h5-6,9H,1-4,7,16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUAOOFWVXQFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=C(C=C(C=C2F)F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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